molecular formula C12H23NO3 B2485724 Tert-butyl 3-ethoxypiperidine-1-carboxylate CAS No. 1337549-35-5

Tert-butyl 3-ethoxypiperidine-1-carboxylate

Cat. No.: B2485724
CAS No.: 1337549-35-5
M. Wt: 229.32
InChI Key: WLOOSHLBMGEMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-ethoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an ethoxy substituent (-OCH₂CH₃) at the 3-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the ethoxy moiety introduces steric and electronic effects that influence reactivity and solubility. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules requiring controlled deprotection strategies .

Properties

IUPAC Name

tert-butyl 3-ethoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-15-10-7-6-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOOSHLBMGEMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: Piperidine derivative, tert-butyl chloroformate, ethanol, and triethylamine.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The piperidine derivative is dissolved in a suitable solvent (e.g., dichloromethane), followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred for several hours. Finally, ethanol is added to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Tert-butyl 3-ethoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a valuable intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also participate in various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions, by interacting with specific functional groups on target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethoxy (-OCH₂CH₃) C₁₂H₂₁NO₃ ~227 (inferred) Moderate polarity; intermediate for drug synthesis N/A
tert-Butyl 3,3-difluoropiperidine-1-carboxylate Difluoro (-F₂) C₁₀H₁₇F₂NO₂ 221.24 Enhanced stability; low solubility in polar solvents
tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl (-OH) C₁₀H₁₉NO₃ 201.26 High polarity; used in hydrophilic drug scaffolds
tert-Butyl 3-ethynylpiperidine-1-carboxylate Ethynyl (-C≡CH) C₁₂H₁₇NO₂ 207.27 Reactivity in click chemistry (e.g., Huisgen cycloaddition)
tert-Butyl 3-(tosyloxymethyl)piperidine-1-carboxylate Tosyloxy (-OTs) C₁₈H₂₅NO₅S 367.46 Leaving group for nucleophilic substitutions
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Complex pyrimidine substituent C₃₃H₄₃N₇O₄ 625.75 Pharmacophore in kinase inhibitors

Electronic and Steric Effects

  • Ethoxy vs. This makes the ethoxy derivative more suitable for blood-brain barrier penetration in CNS drug candidates compared to the hydrophilic hydroxy variant .
  • Ethoxy vs. Difluoro : The electron-withdrawing nature of fluorine in the difluoro analog increases the compound’s stability against oxidation but reduces nucleophilicity at the piperidine nitrogen. In contrast, the ethoxy group’s electron-donating effect enhances nitrogen basicity, facilitating deprotection under acidic conditions .

Biological Activity

Tert-butyl 3-ethoxypiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and an ethoxy group at the 3-position. Its molecular formula is C12H23NO2C_{12}H_{23}NO_2, and it has a molecular weight of approximately 225.32 g/mol. The compound's structure allows it to interact with various biological targets, potentially influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. Studies have suggested that compounds with similar piperidine structures can act as inhibitors or modulators of key enzymes and receptors involved in neurotransmission and inflammation.

  • Neurotransmitter Modulation : Piperidine derivatives have been shown to influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation may contribute to potential anxiolytic or antidepressant effects.
  • Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway, which is crucial in the activation of inflammatory responses.

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cellular models:

  • Cell Viability and Cytotoxicity : The compound was tested on THP-1 cells (human monocytic cells) to assess cytotoxicity using the MTT assay. Results indicated that at concentrations below 10 µM, the compound did not significantly affect cell viability, suggesting a favorable safety profile for further testing .
  • Inflammation Assays : In experiments designed to measure the inhibition of IL-1β release from activated macrophages, this compound demonstrated a dose-dependent reduction in IL-1β levels. This effect was accompanied by decreased lactate dehydrogenase (LDH) release, indicating reduced pyroptotic cell death .

Case Studies

Several studies have highlighted the potential therapeutic applications of piperidine derivatives, including:

  • Neurological Disorders : Research has indicated that compounds similar to this compound may be effective in models of anxiety and depression due to their ability to modulate neurotransmitter systems.
  • Chronic Inflammatory Conditions : The anti-inflammatory properties observed in vitro suggest potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study TypeOutcome MeasureConcentration RangeResult Summary
Cytotoxicity (MTT Assay)Cell Viability0.1 - 100 µMNo significant cytotoxicity at ≤10 µM
Inflammation (ELISA)IL-1β Release0.5 - 10 µMDose-dependent inhibition of IL-1β release
Pyroptosis (LDH Assay)LDH Release0.5 - 10 µMReduced LDH release indicating lower pyroptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.